molecular formula C26H28N2O4 B2453787 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955686-52-9

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2453787
CAS No.: 955686-52-9
M. Wt: 432.52
InChI Key: CRCKVNHYDKFQFU-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is an intriguing organic compound that has attracted considerable interest in the fields of chemistry, biology, and medicine. This compound, characterized by its complex structure, is noteworthy for its phenoxy and furan groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multiple steps, including the initial formation of key intermediates followed by their strategic combination under controlled conditions. One common synthetic route begins with the preparation of 4-tert-butylphenol and furan-2-carboxylic acid. These intermediates are subjected to specific reagents and catalysts to form the desired compound.

Industrial production methods: : In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. This process generally requires meticulous control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes: : 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions used in these reactions

  • Oxidation: Often involves oxidizing agents like potassium permanganate or chromic acid under controlled conditions to introduce new functional groups or modify existing ones.

  • Reduction: Typically utilizes reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Substitution: Various nucleophiles and electrophiles can be introduced through reactions with reagents such as alkyl halides or amines, often under basic or acidic conditions.

Major products formed from these reactions: : Depending on the specific reaction and conditions, the major products can range from modified acetamide derivatives to complex ring systems that retain the core structure of the original compound.

Scientific Research Applications

2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has wide-ranging applications across multiple fields:

  • Chemistry: : As a building block for synthesizing more complex molecules, it plays a crucial role in developing new materials and catalysts.

  • Biology: : It is often used in biochemical studies to investigate enzyme interactions and cellular processes.

  • Medicine: : Researchers explore its potential as a therapeutic agent due to its bioactive properties, including anti-inflammatory and antioxidant activities.

  • Industry: : Employed in the formulation of specialized coatings, polymers, and other industrial materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The phenoxy and furan groups play significant roles in these interactions, potentially modulating the activity of biological pathways. Its mechanism of action may involve binding to active sites on enzymes, thereby inhibiting or enhancing their activity. This interaction can lead to downstream effects on cellular functions and overall physiological responses.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide stands out due to its unique structural features:

  • Similar compounds: : Related structures might include other tetrahydroisoquinoline derivatives or phenoxyacetamide analogs.

  • Uniqueness: : Its combination of the phenoxy, furan, and acetamide groups contributes to its distinct reactivity and potential biological activity, making it a compound of significant interest in various research domains.

This comprehensive overview highlights the multifaceted nature of this compound, underlining its importance in scientific research and industrial applications. Curious to delve deeper into any specific area?

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-26(2,3)20-7-10-22(11-8-20)32-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-31-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKVNHYDKFQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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